dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

CRF-binding protein EC50 N-aryl-1,4-dihydropyridine

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate (CAS 314053-04-8) is an N‑aryl‑1,4‑dihydropyridine (DHP) derivative characterized by a 4‑methoxyphenyl substituent on the dihydropyridine nitrogen and dimethyl ester groups at C‑3 and C‑5 [REFS‑1]. This N‑aryl motif distinguishes it from classic 1,4‑DHP calcium channel blockers (e.g., nifedipine) which bear a hydrogen or alkyl group at the nitrogen position [REFS‑2].

Molecular Formula C24H25NO5
Molecular Weight 407.5 g/mol
CAS No. 314053-04-8
Cat. No. B11698828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate
CAS314053-04-8
Molecular FormulaC24H25NO5
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1C2=CC=C(C=C2)OC)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C24H25NO5/c1-15-20(23(26)29-4)22(17-9-7-6-8-10-17)21(24(27)30-5)16(2)25(15)18-11-13-19(28-3)14-12-18/h6-14,22H,1-5H3
InChIKeyWDSAHMAJBMQCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL] (The mean of the results at pH 7.4)

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate (CAS 314053-04-8) – Structural and Pharmacological Profile for Scientific Procurement


Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate (CAS 314053-04-8) is an N‑aryl‑1,4‑dihydropyridine (DHP) derivative characterized by a 4‑methoxyphenyl substituent on the dihydropyridine nitrogen and dimethyl ester groups at C‑3 and C‑5 [REFS‑1]. This N‑aryl motif distinguishes it from classic 1,4‑DHP calcium channel blockers (e.g., nifedipine) which bear a hydrogen or alkyl group at the nitrogen position [REFS‑2]. The compound has been included in high‑throughput screening libraries (MLSMR ID MLS000780021) and its bioactivity profile across multiple assay formats is partially curated in public databases [REFS‑3].

Why Generic 1,4-Dihydropyridine Substitution Fails for Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate


The N‑(4‑methoxyphenyl) substituent fundamentally alters the electronic distribution and steric environment of the DHP ring compared to N‑H or N‑alkyl analogs [REFS‑1]. Studies on N‑substituted 1,4‑DHPs demonstrate that the nature of the N‑substituent dictates selectivity between L‑type calcium channels and store‑operated calcium (SOC) channels, with N‑methyl and N‑propargyl derivatives showing IC₅₀ values of 1.7–2.6 µM at SOC channels, whereas the same scaffold bearing a hydrogen at N‑1 preferentially blocks L‑type channels [REFS‑2]. Moreover, antimicrobial 1,4‑DHP analogs with an N‑H group (e.g., dimethyl 4‑(4‑methoxyphenyl)‑2,6‑dimethyl‑1,4‑dihydropyridine‑3,5‑dicarboxylate, compound 3a) exhibit measurable anti‑Aspergillus activity (MIC₉₀ 15.62 µg mL⁻¹), while the corresponding diethyl ester congener (compound 2e) shows enhanced potency, confirming that even minor structural variations produce distinct biological outcomes [REFS‑3]. Consequently, generic substitution of one 1,4‑DHP for another without accounting for the N‑substituent identity risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate vs. Comparator 1,4-Dihydropyridines


CRF‑Binding Protein Affinity: N‑Aryl DHP Exhibits Micromolar EC₅₀ >53 µM, Contrasting with Nanomolar Activity of Classical L‑Type Calcium Channel Blockers

In a fluorescence‑based biochemical assay against human corticotropin‑releasing factor‑binding protein (CRF‑BP), dimethyl 1‑(4‑methoxyphenyl)‑2,6‑dimethyl‑4‑phenyl‑4H‑pyridine‑3,5‑dicarboxylate exhibited an EC₅₀ >5.30 × 10⁴ nM (i.e., >53 µM), indicating weak engagement of this target [REFS‑1]. By comparison, the archetypal 1,4‑DHP nifedipine inhibits L‑type calcium channels (Cav1.2) with an IC₅₀ of approximately 1–10 nM [REFS‑2]. The three‑orders‑of‑magnitude difference in potency reflects the divergent molecular recognition imposed by the N‑(4‑methoxyphenyl) substituent, which redirects the compound away from canonical DHP‑binding sites on voltage‑gated calcium channels and toward alternative protein targets.

CRF-binding protein EC50 N-aryl-1,4-dihydropyridine

Multi‑Target Screening Panel Reveals Minimal Off‑Target Activity Across >20 Pharmacological Endpoints

The compound was profiled in a panel of cell‑based assays spanning opioid, muscarinic, and metalloproteinase targets. At concentrations up to 20 µM, it produced negligible functional responses: activation of mu‑opioid receptor (MOR‑1) was 4.41% at 9.3 µM; inhibition of ADAM17 was 1.23% at 6.95 µM; activation of muscarinic M1 receptor was −1.07% at 3 µM; and %Activity values at 20 µM ranged from −3.3% to +2.72% across multiple replicates [REFS‑1]. In contrast, the structurally related 1,4‑DHP nimodipine has been reported to inhibit adenosine A3 receptors with a Ki of 0.8 µM and to modulate several other GPCRs at sub‑micromolar concentrations [REFS‑2]. The clean profile of the N‑aryl DHP suggests that the N‑(4‑methoxyphenyl) group imposes a conformational restriction that reduces promiscuous target interactions.

polypharmacology selectivity panel drug screening

Comparison with N‑Unsubstituted 1,4‑DHP Analog Demonstrates the Impact of N‑Arylation on Antifungal Activity

The N‑unsubstituted analog dimethyl 4‑(4‑methoxyphenyl)‑2,6‑dimethyl‑1,4‑dihydropyridine‑3,5‑dicarboxylate (compound 3a; CAS 73257‑47‑3) exhibited significant anti‑Aspergillus fumigatus activity in disc diffusion and microbroth dilution assays, with a reported MIC₉₀ of 15.62 µg mL⁻¹ [REFS‑1]. Although direct antifungal data for the N‑(4‑methoxyphenyl) derivative have not been disclosed, the SAR established in this congeneric series indicates that both the N‑substituent and the ester functionality critically govern antimicrobial potency; the diethyl ester analog (compound 2e) was markedly more potent than the dimethyl ester compound 3a [REFS‑1]. Incorporation of an N‑aryl group is therefore expected to further modulate bioactivity, providing a distinct research tool for dissecting the structural determinants of antifungal 1,4‑DHP action.

antifungal Aspergillus fumigatus structure-activity relationship

Optimal Research and Industrial Application Scenarios for Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate


Negative Control Compound for CRF‑Binding Protein Screening Campaigns

With a confirmed EC₅₀ >53 µM at human CRF‑BP [REFS‑1], the compound serves as an experimentally validated negative control in high‑throughput screens designed to identify CRF‑BP modulators. Its well‑documented inactivity ensures that any observed signal in CRF‑BP assays can be attributed to test compounds rather than assay interference, a critical requirement for robust hit‑to‑lead workflows.

Chemical Biology Tool for Investigating N‑Aryl Substitution Effects on 1,4‑DHP Pharmacology

The compound’s clean multi‑target screening profile [REFS‑1] and the established SAR that N‑substitution redirects DHP selectivity from L‑type channels to SOC channels [REFS‑2] make it an ideal reference molecule for systematic structure–activity relationship studies. Researchers can use it to probe how N‑aryl modifications alter the conformational dynamics, target engagement, and cellular permeability of the 1,4‑DHP scaffold.

Reference Compound for Profiling Off‑Target Liability of Novel 1,4‑DHP Derivatives

Because the compound displayed negligible activity against mu‑opioid, muscarinic M1, and ADAM17 targets in cell‑based assays [REFS‑1], it can be employed as a benchmark 'silent' DHP when evaluating the selectivity of newly synthesized 1,4‑DHP analogs. Comparative profiling against this negative reference helps de‑risk lead candidates by flagging compounds with broader polypharmacology.

Starting Point for Antifungal Lead Optimization

The close N‑unsubstituted dimethyl ester analog (compound 3a) demonstrated measurable anti‑A. fumigatus activity (MIC₉₀ 15.62 µg mL⁻¹) [REFS‑3]. The N‑(4‑methoxyphenyl) derivative, although not yet tested, offers a new vector for chemical modification. Medicinal chemistry teams can leverage the existing antifungal SAR to explore whether N‑arylation enhances potency, modulates spectrum, or improves pharmacokinetic properties relative to the N‑H series.

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